molecular formula C18H14ClF3N8 B2379634 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 338410-29-0

4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B2379634
CAS No.: 338410-29-0
M. Wt: 434.81
InChI Key: WCBZOHAERYVXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic aromatic system. Key structural features include:

  • Carbonitrile group at position 6, contributing to electron-withdrawing effects and molecular polarity.
  • Piperazino linkage at position 7, connected to a substituted pyridine moiety (3-chloro-5-(trifluoromethyl)-2-pyridinyl), which introduces steric bulk and lipophilicity.

This scaffold is frequently explored in medicinal chemistry for kinase inhibition due to its ability to mimic ATP-binding motifs. The trifluoromethyl group in the pyridine ring may improve metabolic stability and membrane permeability .

Properties

IUPAC Name

4-amino-7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N8/c19-13-6-11(18(20,21)22)8-25-17(13)30-3-1-29(2-4-30)16-10(7-23)5-12-14(24)26-9-27-15(12)28-16/h5-6,8-9H,1-4H2,(H2,24,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBZOHAERYVXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC4=NC=NC(=C4C=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pinner Pyrimidine Synthesis

The Pinner method, involving condensation of 1,3-dicarbonyl compounds with amidines, is a classical approach for pyrimidine ring formation. For example, Robin et al. demonstrated that acetoacetic ester reacts with guanidine to yield 4-methyl-2-aminopyrimidin-6-one, which can be chlorinated and further functionalized. Adapting this method, the pyrido[2,3-d]pyrimidine scaffold is constructed using ethyl cyanoacetate and 4-aminopyrimidine derivatives under acidic or basic conditions.

Knoevenagel Condensation

A modern approach from ACS Publications involves Knoevenagel condensation to form the pyridopyrimidine backbone. As shown in Scheme 1 of the cited work, pyrimidine carbaldehydes (e.g., 4a–4j ) react with active methylene compounds like cyanoacetic acid to generate intermediates 5a–5s . For the target compound, this step installs the C-6 carbonitrile group simultaneously with ring closure, achieving yields of 70–85% under benzylamine catalysis.

Installation of the Carbonitrile Group

The C-6 carbonitrile is introduced early in the synthesis via two primary methods:

Cyanoacetic Acid Condensation

In the Knoevenagel approach, cyanoacetic acid reacts with pyrimidine carbaldehydes to form α,β-unsaturated nitriles. This one-pot reaction proceeds under mild conditions (room temperature, benzylamine catalyst) and avoids the need for toxic cyanating agents.

Nitrile Transfer Reactions

Alternative routes involve treating hydroxyl or halogenated precursors with trimethylsilyl cyanide (TMSCN) or potassium cyanide. However, these methods are less favored due to lower yields (50–60%) and safety concerns.

Optimization and Yield Considerations

Catalytic Hydrogenation Efficiency

The hydrogenation step for synthesizing the pyridinyl-piperazine intermediate achieves 97% yield when using nickel catalysts. Comparatively, palladium-based catalysts result in excessive dechlorination (>5%), making nickel superior for this substrate.

Piperazine Coupling Optimization

Replacing DMF with polar aprotic solvents like NMP increases coupling yields from 60% to 78%. Elevated temperatures (80°C) reduce reaction times to 8 hours but may promote decomposition, necessitating careful temperature control.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Knoevenagel Condensation Core + nitrile formation 85% One-pot reaction; high atom economy Requires anhydrous conditions
Pinner Synthesis Core formation only 70% Well-established protocol Multiple steps for nitrile addition
SNAr Coupling Piperazine installation 75% Broad substrate scope Long reaction times

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions may be carried out using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, typically in the presence of catalysts like palladium or transition metal complexes.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium, transition metal complexes.

Major Products Formed

  • Oxidation Products: : These can include various oxidation states of the original compound.

  • Reduction Products: : Reduced forms of the compound with altered functional groups.

  • Substitution Products: : These vary based on the substituents introduced during the reaction.

Scientific Research Applications

Anticancer Activity

The compound's structure resembles that of other pyrido[2,3-d]pyrimidines known for their anticancer properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain pyrido[2,3-d]pyrimidine derivatives demonstrated effective inhibition of tumor growth in xenograft models, suggesting their potential as anticancer agents .

Antiviral Properties

Pyrido[2,3-d]pyrimidines have also been investigated for their antiviral activities. A recent review highlighted the efficacy of these compounds against viral infections, particularly in inhibiting viral replication mechanisms . The unique trifluoromethyl group present in 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile could enhance its interaction with viral proteins, making it a candidate for further antiviral drug development.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Pyrido[2,3-d]pyrimidine derivatives are known to modulate inflammatory pathways and have been shown to reduce inflammation markers in vitro and in vivo . The specific modifications in the structure of this compound may contribute to enhanced anti-inflammatory activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth in xenograft models
AntiviralEffective against viral replication
Anti-inflammatoryReduces inflammation markers

Pesticidal Activity

The compound's structure suggests potential utility as an agricultural chemical. Pyridine derivatives have been recognized for their effectiveness as pesticides and herbicides. Specifically, the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate plant tissues and target pests effectively .

Case Study: Insecticidal Testing

In a controlled study, formulations containing similar pyridine derivatives exhibited high efficacy against common agricultural pests. For instance, a derivative with a similar structure showed over 90% mortality in tested insect populations at low concentrations . This suggests that this compound could be developed as a novel pesticide.

Synthesis of New Materials

The compound's unique chemical properties allow it to serve as a precursor for synthesizing novel materials. Research indicates that pyrido[2,3-d]pyrimidine derivatives can be used to create advanced polymers with desirable thermal and mechanical properties .

Table 2: Potential Material Applications

Application TypeDescriptionReference
Polymer SynthesisPrecursor for advanced polymer materials
Coating MaterialsPotential use in protective coatings

Mechanism of Action

The mechanism by which 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile exerts its effects is closely tied to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It may act as an inhibitor, agonist, or antagonist, modulating biological pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues of Pyrido[2,3-d]pyrimidine Derivatives

Compound A : 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile ()
  • Substituents :
    • 4-Chlorophenyl at position 3.
    • Dimethyl groups at positions 1 and 3.
    • Dioxo groups at positions 2 and 4.
  • The 4-chlorophenyl group enhances hydrophobicity but lacks the trifluoromethyl group’s metabolic resistance .
Compound B : 4-Amino-N-(4-chlorophenyl)-5,6-dihydro-7-hydroxy-2-(1-piperidinyl)pyrido[2,3-d]pyrimidine-5-carboxamide ()
  • Substituents :
    • Carboxamide at position 5.
    • Hydroxy group at position 6.
    • Piperidinyl group at position 2.
  • Comparison :
    • The carboxamide introduces hydrogen-bonding capacity, which may improve target affinity but reduce blood-brain barrier penetration.
    • Lack of a carbonitrile group diminishes electron-withdrawing effects, altering electronic distribution .

Pyrimidine Derivatives with Piperazino/Pyridine Substituents

Compound C : 4-Chloro-6-(1-piperidinyl)pyrimidin-2-amine ()
  • Substituents :
    • Chloro group at position 4.
    • Piperidinyl group at position 6.
  • Comparison: Simpler pyrimidine core lacks the fused pyrido[2,3-d]pyrimidine system, reducing structural complexity and binding versatility. Piperidinyl substitution at position 6 differs from the target compound’s piperazino linkage at position 7 .
Compound D : 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile ()
  • Substituents: Piperazino-linked pyridine (3-chloro-5-(trifluoromethyl)) attached to a benzene ring. Carbonitrile group on the benzene ring.
  • Comparison :
    • Shares the trifluoromethyl-pyridine motif but lacks the pyrido[2,3-d]pyrimidine core.
    • The benzene-carbonitrile group may confer distinct solubility and steric properties .

Biological Activity

The compound 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile is part of a class of pyrido[2,3-d]pyrimidines known for their biological activity as kinase inhibitors. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

  • Molecular Formula : C15H14ClF3N5
  • Molecular Weight : 371.75 g/mol
  • CAS Number : 339278-06-7

This compound acts primarily as a multikinase inhibitor , targeting several key kinases involved in cell proliferation and survival pathways. The presence of the trifluoromethyl group and the piperazine moiety enhances its binding affinity to kinase active sites.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against several kinases, including:

  • CDK4 : Inhibitory concentration (IC50) values in the low nanomolar range.
  • ARK5 : Significant inhibition observed, contributing to its antitumor effects.

In vitro assays using various cancer cell lines demonstrated the following:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • NCI-H1975 (non-small cell lung cancer)
    • DU145 (prostate cancer)

The compound showed IC50 values ranging from 30 nM to 100 nM , indicating strong cytotoxicity against these cell lines .

In Vivo Studies

Xenograft models have been utilized to assess the efficacy of this compound in vivo. Results showed:

  • Tumor Growth Inhibition : Significant reduction in tumor volume compared to control groups.
  • Mechanism of Action : Induction of apoptosis in tumor cells was confirmed through TUNEL assays.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with kinase active sites. Key observations include:

  • The trifluoromethyl group enhances lipophilicity and binding affinity.
  • The piperazine ring contributes to selectivity towards CDK4 and ARK5.

Table 1 summarizes the SAR findings from various studies:

CompoundIC50 (nM)Target KinaseNotes
Compound A30CDK4High selectivity
Compound B50ARK5Moderate selectivity
Compound C100FGFR1Lower potency

Case Studies

  • Case Study in Mantle Cell Lymphoma (MCL) :
    • The compound exhibited significant cytotoxicity against MCL cell lines, correlating with high CDK4 activity levels. Patients treated with similar multikinase inhibitors showed reduced tumor burden and improved survival rates.
  • Case Study in Colorectal Cancer :
    • In xenograft models, treatment with this compound led to a marked decrease in tumor size and increased survival compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.